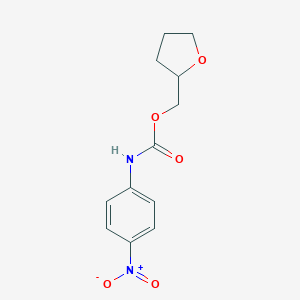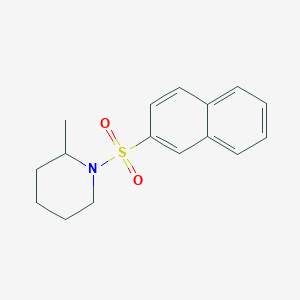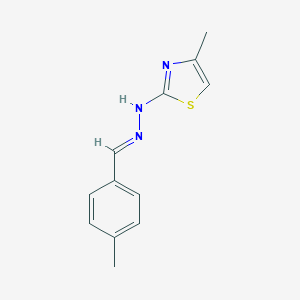![molecular formula C21H25NO4 B255354 Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B255354.png)
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate, also known as MTB, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields. MTB is a member of the benzoate ester family and has been studied extensively for its biochemical and physiological effects.
作用机制
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate exerts its effects through the modulation of ion channels and receptors in the nervous system. Specifically, Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been shown to interact with the transient receptor potential (TRP) channels, which are involved in the regulation of calcium ion influx. Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has also been shown to interact with the nicotinic acetylcholine receptors (nAChRs), which are involved in the regulation of synaptic transmission.
Biochemical and Physiological Effects:
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has also been shown to modulate the activity of ion channels and receptors in the nervous system, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has also been shown to have a high degree of selectivity for its target receptors, which makes it a useful tool for studying the function of these receptors in vitro and in vivo. However, there are also limitations to the use of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate in lab experiments. It is a relatively new compound, and its effects on biological systems are not yet fully understood. Additionally, the synthesis of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate is a multi-step process that requires specialized equipment and expertise.
未来方向
There are several future directions for research on Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate. One area of focus is the development of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate-based drugs for the treatment of cancer and neurodegenerative disorders. Another area of focus is the study of the mechanism of action of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate and its effects on ion channels and receptors in the nervous system. Additionally, there is potential for the use of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate in the development of new organic electronic devices due to its unique electronic properties. Overall, research on Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has the potential to lead to significant advancements in several fields, and further studies are needed to fully understand its potential applications.
合成方法
The synthesis of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-tert-butyl-5-methylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate compound, which is then reacted with methyl chloroformate to produce Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate. The synthesis of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate is a multi-step process that requires careful attention to detail and the use of specialized equipment.
科学研究应用
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In pharmacology, Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been studied for its ability to modulate the activity of ion channels and receptors in the nervous system. In materials science, Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been explored as a potential component in the development of new organic electronic devices.
属性
产品名称 |
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate |
|---|---|
分子式 |
C21H25NO4 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
methyl 4-[[2-(2-tert-butyl-5-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H25NO4/c1-14-6-11-17(21(2,3)4)18(12-14)26-13-19(23)22-16-9-7-15(8-10-16)20(24)25-5/h6-12H,13H2,1-5H3,(H,22,23) |
InChI 键 |
NSOXKSIUCLFOSB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



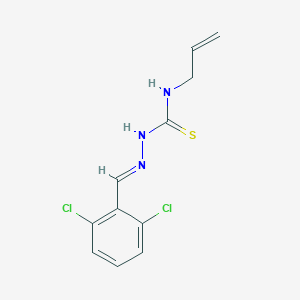
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
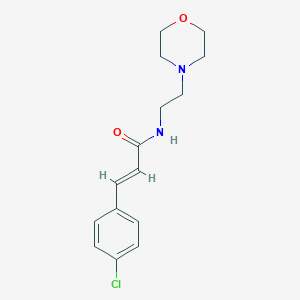
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
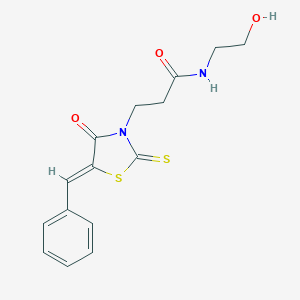
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)
